molecular formula C23H28N6O4S B11201993 N-ethyl-1-(6-{2-[(3-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

N-ethyl-1-(6-{2-[(3-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11201993
M. Wt: 484.6 g/mol
InChI Key: KROLQFNPDHPKEQ-UHFFFAOYSA-N
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Description

N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and carbamoyl groups. Common reagents used in these reactions include ethylamine, methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE: shares similarities with other thiazolopyrimidine derivatives, which also exhibit diverse biological activities and applications.

    Thiazolopyrimidine derivatives: These compounds are known for their potential therapeutic applications, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of N-ETHYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups and molecular architecture allows for unique interactions with biological targets and chemical environments, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H28N6O4S

Molecular Weight

484.6 g/mol

IUPAC Name

N-ethyl-1-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H28N6O4S/c1-3-24-21(31)16-7-5-9-28(12-16)23-27-20-19(34-23)22(32)29(14-26-20)13-18(30)25-11-15-6-4-8-17(10-15)33-2/h4,6,8,10,14,16H,3,5,7,9,11-13H2,1-2H3,(H,24,31)(H,25,30)

InChI Key

KROLQFNPDHPKEQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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